molecular formula C17H21NO3 B15111473 alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol CAS No. 41510-06-9

alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol

Cat. No.: B15111473
CAS No.: 41510-06-9
M. Wt: 287.35 g/mol
InChI Key: CGTJUMFMARLZOY-UHFFFAOYSA-N
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Description

alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol is a synthetic organic compound characterized by a morpholine ring substituted with an ethanol group and a 1-naphthalenyloxy methyl moiety. The morpholine ring enhances solubility and metabolic stability compared to piperazine analogs, while the naphthalenyloxy group contributes to receptor binding affinity.

Properties

CAS No.

41510-06-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C17H21NO3/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,19H,8-13H2

InChI Key

CGTJUMFMARLZOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol typically involves the reaction of 1-naphthol with epichlorohydrin to form alpha-naphthyl glycidyl ether. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and conditions employed .

Scientific Research Applications

Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Primary Use Key Structural Features
alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol Not explicitly provided C₁₇H₂₁NO₃ (inferred) Hypothesized alpha-blocker Morpholine-ethanol core + 1-naphthalenyloxy
Propranolol Hydrochloride 318-98-9 C₁₆H₂₁NO₂·HCl Beta-blocker (cardiovascular) Naphthyloxy-propanolamine + isopropylamine
Napropamide 15299-99-7 C₁₇H₂₁NO₂ Herbicide Naphthalenyloxy + N,N-diethylpropanamide
Naftopidil derivatives (e.g., entry 70) Not explicitly provided C₂₄H₂₈N₂O₃ (inferred) Alpha-blocker (BPH/hypertension) Piperazine-ethanol + methoxyphenyl + naphthalenyloxy

Physicochemical Properties

  • Solubility: The morpholine ring likely enhances water solubility compared to naftopidil’s piperazine derivatives, which may require salt formation (e.g., propranolol hydrochloride’s improved solubility ). Napropamide, with hydrophobic alkylamide groups, exhibits lower aqueous solubility, aligning with its agrochemical application .
  • Lipophilicity (log P): The naphthalenyloxy group increases log P, but the morpholine-ethanol moiety may moderate this compared to naftopidil’s methoxyphenyl group .

Pharmacological and Toxicological Profiles

  • Receptor Specificity: Unlike propranolol (beta-adrenergic antagonist ), this compound likely targets alpha-1 receptors, similar to naftopidil derivatives .
  • Toxicity : Naphthalene derivatives are associated with systemic effects (hepatic, renal) in mammals , but pharmaceutical agents undergo rigorous safety profiling. Napropamide’s toxicity profile aligns with herbicides, emphasizing environmental persistence .

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